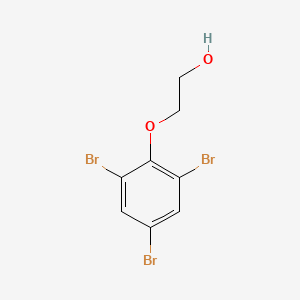

2-(2,4,6-Tribromophenoxy)ethanol

Description

Contextualization within Brominated Organic Compounds

2-(2,4,6-Tribromophenoxy)ethanol belongs to the broad family of brominated organic compounds. Specifically, it is a brominated ether. Its structure features a phenol (B47542) group heavily substituted with three bromine atoms, linked via an ether bond to an ethanol (B145695) group. This places it in the category of brominated phenols and their derivatives, which are widely recognized for their flame-retardant properties. The presence of bromine atoms on the aromatic ring is a key feature of many BFRs, as they can interfere with the chemistry of combustion.

This compound is most notably recognized as a metabolite of the commercial brominated flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). nih.gov Research has shown that the metabolic breakdown of BTBPE can occur via cleavage of the ether linkage, resulting in the formation of 2,4,6-tribromophenol (B41969) and this compound. nih.gov

Historical Development and Research Trajectory

The research trajectory of this compound is intrinsically linked to the broader history of brominated flame retardants. The widespread use of BFRs in consumer and industrial products from the latter half of the 20th century led to increasing concerns about their environmental persistence, bioaccumulation, and potential toxicity. As analytical techniques became more sophisticated, the focus of research expanded from simply detecting the parent BFR compounds to identifying their various degradation products and metabolites in environmental and biological samples.

The study of this compound emerged from this evolving research landscape. Initially, it was identified as a theoretical or potential metabolite of larger BFRs. Subsequent in-vivo and in-vitro studies, particularly those investigating the metabolism of BTBPE in organisms like rats, confirmed its formation. nih.govusda.gov This discovery positioned this compound as a relevant biomarker for exposure to certain BFRs and a subject for further environmental and toxicological investigation. Its availability as an analytical standard has facilitated more targeted research into its occurrence and behavior.

Significance in Environmental and Industrial Research Landscapes

The significance of this compound in environmental research stems from its role as a transformation product of a widely used BFR. nih.gov Its detection in environmental matrices can indicate the degradation of materials containing BTBPE. The study of such metabolites is crucial for a comprehensive understanding of the environmental fate and potential impact of parent BFR compounds.

From an industrial perspective, this compound is primarily of interest as a reference material for analytical laboratories. a-2-s.com Industries that manufacture or use BFRs, as well as environmental monitoring agencies, require pure standards of metabolites like this to accurately quantify their presence in various samples. While its parent compound, 2,4,6-tribromophenol, has been used as an intermediate in the synthesis of flame retardants, there is limited evidence to suggest that this compound itself is used as a direct industrial additive. oecd.org

Structural Basis for Research Interest

The research interest in this compound is largely dictated by its chemical structure. The molecule combines two key features:

The 2,4,6-tribromophenoxy moiety: This heavily brominated aromatic ring is the source of the flame-retardant properties of its parent compounds. The presence and positioning of the three bromine atoms are of significant interest in studies of persistence, degradation, and potential toxicity.

The ethanol group: The hydroxyl (-OH) group on the ethanol portion of the molecule increases its polarity compared to its parent compound, BTBPE. This structural feature can influence its solubility in water and its potential for further metabolic reactions, such as conjugation, which can affect its excretion from biological systems.

This unique combination of a hydrophobic, highly brominated aromatic core and a hydrophilic, reactive side chain makes it a compound of interest for studying the metabolic pathways and environmental transport of brominated flame retardants.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23976-66-1 |

| Molecular Formula | C₈H₇Br₃O₂ |

| Molecular Weight | 374.85 g/mol |

| Density | 2.129 g/cm³ |

| Boiling Point | 384.7°C at 760 mmHg |

| Flash Point | 186.5°C |

| Vapor Pressure | 1.32E-06 mmHg at 25°C |

| Source: chemnet.com |

Research Findings on the Formation of this compound

| Research Area | Finding | Organism/System Studied |

| Metabolism of BTBPE | Identified as a fecal metabolite following oral administration of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE). | Male Sprague-Dawley rats |

| Formation Pathway | Formed through the cleavage of the ether linkage of BTBPE. | In-vivo (rat) |

| Source: nih.govusda.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-tribromophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNDUUQGAZRKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCO)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066946 | |

| Record name | Ethanol, 2-(2,4,6-tribromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23976-66-1 | |

| Record name | 2-(2,4,6-Tribromophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23976-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2,4,6-tribromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2,4,6-tribromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-tribromophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis Pathways and Reaction Mechanisms

The principal route to 2-(2,4,6-Tribromophenoxy)ethanol involves the formation of an ether linkage with a 2,4,6-tribromophenoxide nucleophile. This is typically achieved through variations of the Williamson ether synthesis.

The synthesis of this compound is fundamentally an O-alkylation reaction. The process begins with the deprotonation of the acidic phenolic hydroxyl group of 2,4,6-tribromophenol (B41969) (TBP) to form a more potent nucleophile, the 2,4,6-tribromophenoxide anion. This is typically accomplished using a suitable base. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, weak Lewis bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be employed. francis-press.com Alternatively, stronger bases like sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH) can be used to ensure complete formation of the phenoxide. organic-synthesis.com

Once the nucleophilic phenoxide is generated, it undergoes a reaction with an appropriate ethylating agent. The most common method is the Williamson ether synthesis, which involves a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.com

Using 2-Haloethanols: A primary alkyl halide, such as 2-chloroethanol (B45725) or 2-bromoethanol, serves as an excellent electrophile for the Sₙ2 reaction. organic-synthesis.comlibretexts.org The tribromophenoxide ion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide leaving group and forming the desired ether. To maximize the yield of the ether and minimize side reactions like elimination, a primary alkyl halide is preferred. libretexts.org The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base while not interfering with the nucleophile. jk-sci.com

Using Ethylene (B1197577) Oxide: An alternative pathway involves the ring-opening of ethylene oxide (oxirane) by the tribromophenoxide nucleophile. In this reaction, the phenoxide attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of the 2-(2,4,6-tribromophenoxy)ethoxide. A subsequent protonation step (typically during aqueous workup) yields the final product, this compound. This reaction is often catalyzed by the base used to form the phenoxide. An OECD SIDS report notes that the reaction of 2,4,6-tribromophenol occurs during the polymerization of oxirane to form a 2,4,6-tribromophenoxy-ether, which is directly relevant to this synthetic route. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH organic-synthesis.comjk-sci.com | Deprotonates the phenolic -OH to form the nucleophilic phenoxide. |

| Ethylation Agent | 2-chloroethanol, 2-bromoethanol, Ethylene Oxide | Provides the two-carbon ethanol (B145695) moiety. Primary halides are ideal for Sₙ2. libretexts.org |

| Solvent | Acetonitrile, DMF, THF, DMSO organic-synthesis.comjk-sci.com | Polar aprotic solvents favor the Sₙ2 mechanism. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can be used to facilitate reaction between aqueous and organic phases. |

| Temperature | Room temperature to reflux organic-synthesis.com | Reaction rate increases with temperature, but side reactions may also increase. |

While the Williamson ether synthesis is the most direct and common approach, other methodologies can be considered, particularly those that enhance reaction efficiency.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a significant process advantage, especially for reactions involving a water-soluble nucleophile (like a phenoxide formed with aqueous NaOH) and an organic-soluble electrophile. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the ethylating agent occurs. This can lead to faster reaction rates, milder reaction conditions, and the ability to use less expensive inorganic bases like NaOH. The synthesis of related ethers, such as 2,4,6-tribromophenol allyl ether, has been successfully demonstrated using PTC.

Derivatization for Enhanced Functional Properties

The structure of this compound offers two primary sites for chemical modification: the terminal hydroxyl group of the ethanol moiety and the aromatic tribromophenoxy group.

The primary alcohol functional group is a versatile handle for a variety of chemical transformations.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.com This reaction allows for the introduction of a wide array of functional groups, which can be used to tune the molecule's physical properties, such as solubility or melting point. Various methods exist for esterification under mild conditions to accommodate sensitive substrates. google.comorganic-chemistry.org

Etherification: The hydroxyl group can be further alkylated to form a diether. This requires deprotonation with a strong base (e.g., sodium hydride) to form an alkoxide, which can then react with an alkyl halide in a second Williamson ether synthesis. organic-synthesis.com

Oxidation: The primary alcohol can be oxidized to yield different functional groups depending on the reagents used. pressbooks.pub Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-(2,4,6-tribromophenoxy)acetaldehyde. Stronger oxidizing agents, such as chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), would oxidize the primary alcohol all the way to a carboxylic acid, yielding 2-(2,4,6-tribromophenoxy)acetic acid. pressbooks.pub

Table 2: Potential Derivatization Reactions of the Ethanol Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COO-CH₂CH₂-O-Ar) |

Modifying the heavily substituted aromatic ring is more challenging but can be envisioned through several routes.

Halogen Exchange: The bromine atoms on the aromatic ring could potentially be exchanged for other halogens, such as fluorine, through a halogen exchange reaction. These reactions often require specific catalysts, such as aminophosphonium catalysts, and are typically used to produce polyfluorinated aromatics from polychlorinated or polybrominated precursors.

Metal-Halogen Exchange: A more versatile method for functionalizing the ring involves metal-halogen exchange. Reacting the tribromo-compound with a strong organometallic base, such as n-butyllithium, can replace one of the bromine atoms with lithium. This creates a new organolithium species which is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. The ortho- and para-directing hydroxyl group on phenol (B47542) makes the 2, 4, and 6 positions highly susceptible to electrophilic substitution during the initial bromination. jk-sci.com

Industrial Synthesis and Production Considerations

The industrial production of this compound is closely tied to its use as an intermediate, particularly in the manufacturing of flame retardants. The precursor, 2,4,6-tribromophenol, is a high-production-volume chemical, with an estimated worldwide production of 9,500 tonnes per year in 2001. masterorganicchemistry.com This availability makes it the logical starting point for industrial synthesis.

The synthesis of related flame retardants, such as tris(2,4,6-tribromophenoxy)-s-1,3,5-triazine, is well-documented in patents, outlining processes for reacting the sodium salt of 2,4,6-tribromophenol in solvent mixtures like acetone (B3395972) and water. google.comepa.gov A similar approach would be expected for the production of this compound.

Key industrial considerations include:

Process Efficiency: Optimizing reaction conditions (temperature, pressure, catalyst) to maximize yield and throughput.

Solvent and Reagent Selection: Using cost-effective, recyclable, and environmentally benign solvents and bases is crucial. Patents for producing the TBP precursor highlight the move towards more environmentally friendly processes. google.com

Purification: The final product must be purified to remove inorganic salts, unreacted starting materials, and byproducts. This would likely involve filtration, washing, and potentially recrystallization. For instance, in the synthesis of related triazine derivatives, the product's low solubility in the reaction solvent allows for easy removal by filtration. google.com

Waste Management: The disposal and recycling of solvents and inorganic byproducts (e.g., sodium bromide) are significant cost and environmental factors in large-scale production.

Overview of Industrial Production Methodologies

The industrial production of this compound is not extensively detailed in publicly available literature as a discrete chemical. However, its formation is noted as part of the "capping" process for polymers, where it acts as a reactive flame retardant. oecd.orgoecd.org The synthesis can be understood by examining the production of its key precursor, 2,4,6-tribromophenol, and the general industrial process of ethoxylation.

The precursor, 2,4,6-tribromophenol (TBP), is a widely produced brominated phenol. oecd.org Industrial synthesis of TBP often involves the direct bromination of phenol. An environmentally improved method utilizes phenol and hydrobromic acid as raw materials with hydrogen peroxide as an oxidant. google.com This process can achieve a purity of over 99% and a yield of 89% to 95%. google.com The reaction is typically carried out in a solvent such as water or a mixture of water and ethanol. google.com

The fundamental reaction can be described as the ring-opening of the ethylene oxide epoxide by the phenoxide ion of TBP. This process is a variation of the Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.com In this synthesis, an alkoxide (or phenoxide) ion acts as a nucleophile, attacking an electrophilic carbon. In the case of ethoxylation with ethylene oxide, the electrophilic carbons are within the strained epoxide ring.

A related industrial process for a similar flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256), involves the reaction of 2,4,6-tribromophenol with ethylene dibromide in the presence of a base, further illustrating the application of Williamson ether synthesis principles in this chemical family.

Table 1: Key Reactants and Products in the Synthesis of this compound

| Compound Name | Chemical Formula | Role in Synthesis |

| Phenol | C₆H₅OH | Starting material for TBP |

| Bromine | Br₂ | Brominating agent for phenol |

| Hydrobromic Acid | HBr | Alternative brominating agent |

| Hydrogen Peroxide | H₂O₂ | Oxidant in greener TBP synthesis |

| 2,4,6-Tribromophenol (TBP) | C₆H₃Br₃O | Key precursor |

| Ethylene Oxide (Oxirane) | C₂H₄O | Ethoxylating agent |

| Potassium Hydroxide | KOH | Catalyst for ethoxylation |

| This compound | C₈H₇Br₃O₂ | Final product |

Implications of Closed System Production

The industrial production of 2,4,6-tribromophenol, the precursor to this compound, is known to be carried out in closed systems, particularly in regions with stringent environmental and occupational health regulations. oecd.orgoecd.org A closed system in chemical manufacturing is designed to prevent the release of process materials, intermediates, and products into the external environment. This has several significant implications.

Enhanced Safety and Reduced Exposure: The primary driver for using closed systems in the production of brominated compounds is to minimize worker exposure to potentially hazardous chemicals. oecd.org Brominated flame retardants and their precursors can pose health risks. oecd.org Closed systems significantly reduce the risk of inhalation or dermal contact with these substances, thereby improving workplace safety. oecd.org This can also lead to reduced liability and potentially lower insurance premiums for manufacturers.

Environmental Protection: By containing all reactants and products, closed systems prevent the release of harmful chemicals and vapors into the atmosphere, water, or soil. oecd.org This is particularly crucial for persistent and bioaccumulative substances. The environmental release of 2,4,6-tribromophenol from industrial production is considered to be low, largely due to the use of such closed systems. oecd.org

Product Purity and Process Efficiency: Closed systems can also enhance product purity by preventing contamination from the surrounding environment. oecd.org For high-purity chemicals, this is a critical advantage. Furthermore, these systems can improve process efficiency by enabling better control over reaction conditions and reducing the loss of volatile reactants or products. In some cases, solvents and unreacted materials can be more easily recovered and recycled within a closed-loop process, contributing to a more circular economy for chemical manufacturing. wordpress.combsef.com

Regulatory Compliance: Stringent environmental regulations often necessitate the use of closed systems to meet permissible emission levels for hazardous air pollutants and other regulated substances. The adoption of closed-loop systems is a proactive approach to ensure compliance with evolving environmental laws.

Table 2: Implications of Closed System Production

| Implication | Description |

| Worker Safety | Minimizes occupational exposure to hazardous brominated intermediates and final products through inhalation and dermal contact. |

| Environmental Control | Prevents the release of chemical vapors and waste streams into the air, water, and soil, reducing environmental contamination. |

| Product Integrity | Protects the reaction from external contaminants, ensuring higher purity of the final product. |

| Process Optimization | Allows for better control of reaction parameters and can facilitate the recovery and recycling of unreacted materials and solvents. |

| Regulatory Adherence | Helps manufacturers comply with strict environmental and occupational health and safety regulations regarding chemical emissions and exposure. |

Interactions with Biological Systems and Biochemical Mechanisms

Receptor Binding and Signaling Pathway Modulation

Hepatic Nuclear Receptor Interactions (e.g., Liver X Receptor Alpha)

The Liver X Receptor Alpha (LXRα), a nuclear receptor encoded by the NR1H3 gene, is a key regulator of lipid metabolism, inflammation, and cholesterol homeostasis. wikipedia.orgmdpi.com LXRs typically form heterodimers with retinoid X receptors (RXRs) to function as transcription factors. nih.gov The interaction of xenobiotics with such receptors can lead to significant alterations in metabolic pathways.

While direct studies on the interaction between 2-(2,4,6-Tribromophenoxy)ethanol and LXRα are not extensively detailed in the available literature, the metabolic pathways of structurally similar brominated flame retardants suggest potential interactions. For instance, the metabolism of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) can lead to the formation of 2,4,6-tribromophenol (B41969), a known neurotoxic compound. nih.gov Given that LXRα is highly expressed in the liver, a primary site of xenobiotic metabolism, it is plausible that this compound or its metabolites could interact with this receptor, thereby influencing lipid and cholesterol regulation. wikipedia.org

Mechanistic Studies of LXR Signaling Pathway Modulation

The modulation of LXR signaling can have profound effects on cellular processes. LXR activation is known to influence the expression of a wide array of genes involved in lipid metabolism and inflammation. nih.gov For example, LXR activation can induce the expression of genes such as SREBP1c, SCD1, and FASN, which are central to fatty acid synthesis. mdpi.com

Studies on LXR modulators have demonstrated that both agonists and antagonists can alter the bioactivity of cells, including processes like cell survival, proliferation, and apoptosis. nih.gov For example, the LXR agonist T0901317 has been shown to reduce the viability and proliferation of cancer stem cells, while both agonists and antagonists can induce apoptosis. nih.gov The intricate nature of LXR signaling, with its dual roles in metabolism and inflammation, suggests that any modulation by compounds like this compound could have complex and multifaceted outcomes.

Molecular Docking and Ligand-Receptor Binding Assessments

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein, providing insights into potential interactions at the atomic level. e-nps.or.kr This method is instrumental in structure-based drug discovery and in assessing the potential for xenobiotics to interact with biological targets. e-nps.or.krnih.gov

In the context of this compound, molecular docking simulations could elucidate its potential to bind to the ligand-binding domain of LXRα or other nuclear receptors. Such studies would involve modeling the interactions between the compound and the amino acid residues within the receptor's binding pocket. For instance, docking studies have been successfully employed to understand the binding of various ligands to receptors like the estrogen receptor and to predict their inhibitory or stimulatory effects. nih.gov The insights gained from such computational assessments can guide further experimental validation and help to predict the biological activity of the compound.

Endocrine System Interactions

The endocrine system is susceptible to disruption by exogenous chemicals that can interfere with hormone synthesis, transport, and receptor binding. nih.gov

Competitive Binding with Transport Proteins (e.g., Transthyretin)

Transthyretin (TTR) is a crucial transport protein, primarily synthesized in the liver, responsible for carrying thyroid hormones and retinol (B82714) (vitamin A) in the bloodstream and cerebrospinal fluid. nih.gov The binding of xenobiotics to TTR can competitively inhibit the transport of endogenous hormones, potentially leading to endocrine disruption. nih.gov

Research has shown that 2,4,6-tribromophenol (TBP), a potential metabolite of various brominated flame retardants, is a potent endocrine disruptor that binds to transthyretin. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit affinity for TTR. Competitive binding assays, often utilizing fluorescent probes, are a common method to evaluate the ability of a compound to displace natural ligands from TTR. nih.govnih.gov

Table 1: Competitive Binding Assay Data for Selected Compounds with Transthyretin (TTR)

| Compound | Binding Affinity (Relative to Thyroxine) | Method |

| 2,4,6-Tribromophenol | High | Fluorescence Displacement Assay |

| Genistein | Strong | Competitive Binding Assay |

| Resveratrol | Moderate | Fluorescence Emission Spectroscopy |

This table is illustrative and based on findings for structurally related or known TTR-binding compounds. Specific data for this compound is not available.

Structure-Activity Relationships in Protein Binding

For this compound, the three bromine atoms on the phenol (B47542) ring and the ethanol (B145695) side chain are key structural features. The bulky and lipophilic nature of the tribromophenoxy group likely plays a significant role in any hydrophobic interactions within a protein's binding pocket. The ethanol group could potentially form hydrogen bonds. SAR studies on similar compounds have shown that even minor structural modifications can lead to significant changes in binding affinity and biological effect. nih.govnih.gov Understanding these relationships is essential for predicting the endocrine-disrupting potential of this compound and for designing safer alternatives.

Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the interactions of the chemical compound This compound with biological systems and biochemical mechanisms in the areas you have specified.

Searches for studies on this particular compound's effects on liver metabolite profiles, lipid metabolic pathways, gut microbiome integrity, intestinal barrier function, and its relation to LXR activation and gut homeostasis did not yield any specific results. The existing toxicological and metabolic research on brominated flame retardants tends to focus on other, more prevalent compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) or 2,4,6-Tribromophenol (TBP).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for the specific compound This compound . Providing content for the specified sections would require fabricating data, which would be scientifically unsound.

Should research on This compound become available in the future, this topic can be revisited.

Antimicrobial and Antifungal Activity Investigations

Elucidation of Biological Efficacy Mechanisms

No data are available in the scientific literature regarding the mechanisms of antimicrobial or antifungal action for this compound.

Scope of Biological Activity Against Microorganisms

There are no published studies that define the spectrum of antimicrobial or antifungal activity for this compound. Consequently, no data table on its efficacy against specific microorganisms can be compiled.

Analytical Methodologies for Detection and Quantification of 2 2,4,6 Tribromophenoxy Ethanol

The detection and quantification of 2-(2,4,6-tribromophenoxy)ethanol in various environmental and biological matrices require sophisticated analytical methodologies. These methods typically involve a multi-step process encompassing efficient extraction, sample clean-up and enrichment, chromatographic separation, and sensitive detection. Given its classification as a brominated flame retardant (BFR), many of the techniques applied are adapted from established methods for other BFRs and related brominated phenols.

Advanced Research Directions and Future Perspectives

Development of Sustainable Synthesis Routes

The industrial production of BFRs often involves processes that can release hazardous materials into the environment. bromxchem.com Future research should prioritize the development of greener synthesis methods for 2-(2,4,6-Tribromophenoxy)ethanol. This includes exploring alternative feedstocks and reaction pathways that minimize the use and generation of hazardous substances. For instance, investigating enzymatic or bio-catalytic processes could lead to more environmentally benign synthesis routes. A key objective is to improve reaction efficiency and reduce the formation of unwanted byproducts. google.com

Comprehensive Environmental Risk Assessment Methodologies

Current environmental risk assessment procedures may not be sufficient for all pharmaceutical and chemical compounds. nih.gov A more comprehensive approach is needed for this compound. This involves moving beyond standard acute toxicity tests to include chronic and sublethal endpoints. nih.gov Risk assessments should consider the entire lifecycle of the compound, from production and use to disposal and environmental fate. europa.eu This includes evaluating its potential for long-range environmental transport and its presence in various environmental compartments such as air, water, soil, and biota. mdpi.comnih.gov

| Parameter | Description |

| Persistence | The length of time the compound remains in the environment. |

| Bioaccumulation | The potential for the compound to accumulate in living organisms. |

| Toxicity | The harmful effects of the compound on organisms. |

| Exposure Pathways | The routes by which humans and ecosystems come into contact with the compound. cdnsciencepub.com |

Predictive Modeling of Environmental Behavior and Fate

Predictive models are valuable tools for understanding the environmental behavior of chemicals. For this compound, fugacity models like the Mackay level III can estimate its distribution in different environmental compartments. oecd.org For example, initial modeling of the related compound 2,4,6-tribromophenol (B41969) suggests that if released into soil, it predominantly remains there, while a release to water results in most of it staying in the water with some transport to sediment. oecd.org Further development and refinement of such models, incorporating specific physicochemical properties of this compound, will be crucial for predicting its environmental fate and transport. nih.gov

Elucidation of Novel Biological Interaction Mechanisms

The toxicological effects of BFRs often stem from their interaction with biological systems. ui.ac.id Many BFRs are known endocrine disruptors, interfering with hormonal pathways. cdnsciencepub.comoup.com Research is needed to uncover the specific molecular and cellular mechanisms through which this compound may exert its effects. This includes investigating its potential to interact with nuclear receptors, disrupt enzyme activity, and induce oxidative stress. oup.com Understanding these mechanisms is essential for assessing its potential health risks to humans and wildlife. nih.govresearchgate.net For example, studies on other BFRs have shown they can disrupt thyroid hormone homeostasis and are associated with neurodevelopmental toxicity. oup.com

Strategies for Remediation and Mitigation of Environmental Contamination

Given the persistence of many BFRs, developing effective remediation strategies for contaminated sites is critical. nih.gov Research should explore various physical, chemical, and biological methods for removing this compound from soil, water, and sediment. Bioremediation, which uses microorganisms to break down contaminants, is a promising approach, though more research is needed to identify suitable microbes and optimal conditions. nih.gov Additionally, mitigation strategies should focus on preventing environmental release at the source, such as through improved waste management and recycling processes for products containing this compound. acs.org

Interdisciplinary Research Collaborations and Data Integration

Addressing the complex challenges posed by BFRs like this compound requires a collaborative, interdisciplinary approach. epa.gov This involves integrating knowledge from chemistry, toxicology, environmental science, and engineering. acs.org Establishing centralized databases and platforms, such as the EPA's Health Assessment Workspace Collaborative (HAWC), can facilitate data sharing and transparency among researchers and regulatory agencies. epa.gov Such collaborations are essential for developing a holistic understanding of the risks associated with this compound and for informing effective management and policy decisions. combinatorialpress.com

Q & A

Q. What are the recommended methods for synthesizing 2-(2,4,6-Tribromophenoxy)ethanol in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,4,6-tribromophenol reacts with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH/KOH). For example, refluxing 2,4,6-tribromophenol with ethylene oxide in ethanol at 60–80°C for 6–12 hours yields the target compound. Purification involves recrystallization using ethanol or column chromatography .

- Key Reaction Parameters :

| Precursor | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2,4,6-Tribromophenol | Ethanol | 60–80°C | 6–12 h | 70–85% |

Q. How can researchers analyze this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal due to the compound’s high halogen content. For liquid chromatography, use a C18 column with methanol/water mobile phases and UV detection at 254 nm. Solid-phase extraction (SPE) with C18 cartridges is recommended for sample cleanup .

- Instrumental Parameters :

| Technique | Column | Detector | Limit of Detection (LOD) |

|---|---|---|---|

| GC-MS | DB-5MS | ECD | 0.1–0.5 µg/L |

| HPLC | C18 | UV-Vis | 1–5 µg/L |

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer : The compound exhibits moderate persistence in aquatic environments (half-life: 30–60 days). Aerobic biodegradation studies using Pseudomonas spp. show partial debromination, forming 2,4-dibromophenol derivatives. Photodegradation under UV light (λ = 254 nm) in methanol yields tribromophenol and ethylene glycol as primary byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecotoxicological data for this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LC50 variability in fish models) often arise from differences in exposure matrices (water vs. sediment). Use standardized OECD Test Guidelines 203 (acute fish toxicity) and 211 (daphnia reproduction) with controlled pH and dissolved organic carbon (DOC) levels. Cross-validate results with in vitro assays (e.g., zebrafish embryo toxicity) to isolate matrix effects .

Q. What in vitro models are suitable for studying the estrogenic activity of this compound?

- Methodological Answer : The ER-CALUX® reporter gene assay (using human breast cancer MCF-7 cells) is effective for detecting estrogen receptor agonism/antagonism. Dose-response experiments (0.1–100 µM) in phenol-red-free medium with 5% charcoal-stripped serum can quantify EC50 values. Co-exposure with 17β-estradiol (E2) controls confirms competitive binding .

Q. How does the substitution pattern of bromine atoms influence the flame-retardant efficacy of this compound compared to analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that full bromination at the 2,4,6-positions maximizes thermal stability (TGA onset >250°C) and flame inhibition (LOI >28%). Comparatively, mono- or dibrominated analogs show reduced char formation in pyrolysis-GC-MS. Molecular dynamics simulations (e.g., Gaussian 09) can model radical scavenging efficiency during combustion .

Data Contradiction Analysis

Q. Why do some studies report this compound as bioaccumulative (B) while others do not?

- Methodological Answer : Bioaccumulation potential depends on log Kow values and metabolic transformation rates. While the compound’s log Kow (~4.5) suggests moderate bioaccumulation, in vivo studies with rainbow trout (Oncorhynchus mykiss) show rapid Phase II metabolism (glucuronidation), reducing biomagnification. Resolve contradictions by measuring biota-sediment accumulation factors (BSAFs) in field studies and comparing with laboratory-derived bioconcentration factors (BCFs) .

Methodological Best Practices

- Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio of phenol to ethylene oxide) to minimize di-ether byproducts.

- Analysis : Use deuterated internal standards (e.g., this compound-d4) for GC-MS quantification to correct matrix effects .

- Toxicity Testing : Include positive controls (e.g., TBBPA) and solvent controls (ethanol/DMSO) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.